molecular formula C14H22N2O4S2 B6804526 N-[(4-morpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide

N-[(4-morpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B6804526
M. Wt: 346.5 g/mol
InChI Key: VGJRZCMUBBACJX-UHFFFAOYSA-N
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Description

N-[(4-morpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a morpholine moiety

Properties

IUPAC Name

N-[(4-morpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c17-22(18,13-2-1-11-21-13)15-12-14(3-7-19-8-4-14)16-5-9-20-10-6-16/h1-2,11,15H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJRZCMUBBACJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-morpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the thiophene-sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-morpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-morpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-morpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide
  • 5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide
  • N-[(4-Morpholin-4-yloxan-4-yl)methyl]but-2-ynamide

Uniqueness

N-[(4-morpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its morpholine moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

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